molecular formula C12H5F13O3 B12544055 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 842123-44-8

6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B12544055
CAS No.: 842123-44-8
M. Wt: 444.14 g/mol
InChI Key: FCSBIKNQCZQVJE-UHFFFAOYSA-N
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Description

6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is a fluorinated bicyclic compound characterized by a 3-oxabicyclo[3.2.0]heptane-2,4-dione core substituted with a tridecafluorohexyl group. The tridecafluorohexyl chain introduces significant hydrophobicity and chemical stability, making it relevant for materials science and specialty syntheses.

Properties

CAS No.

842123-44-8

Molecular Formula

C12H5F13O3

Molecular Weight

444.14 g/mol

IUPAC Name

6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C12H5F13O3/c13-7(14,3-1-2-4(3)6(27)28-5(2)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2-4H,1H2

InChI Key

FCSBIKNQCZQVJE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropylene oxide and a suitable diene.

    Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic core of the compound. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.

    Fluorination: The introduction of the tridecafluorohexyl group is achieved through a fluorination reaction, using reagents like sulfur tetrafluoride or cobalt trifluoride. This step requires careful control of reaction conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring consistent yield and purity by optimizing temperature, pressure, and catalyst concentration.

    Safety Measures: Implementing safety protocols to handle fluorinating agents and manage the exothermic nature of the reactions.

    Purification: Utilizing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.

    Biology: Investigated for its potential as a fluorinated probe in biological imaging and diagnostics.

    Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property is leveraged in applications such as drug delivery, where the compound can enhance the stability and efficacy of therapeutic agents.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bicyclo[3.2.0]heptane-2,4-dione framework allows diverse substitutions, which critically influence physical and chemical properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
6-(Tridecafluorohexyl)-3-oxabicyclo[...]-2,4-dione -C6F13 (tridecafluorohexyl) Not specified ~500–600 (est.) High hydrophobicity, thermal stability, potential for fluoropolymer synthesis
rac-(1R,5R,6R)-6-(Trifluoromethyl)-[...]-dione -CF3 (trifluoromethyl) C7H5F3O3 194.11 Moderate fluorination; used in synthetic intermediates
6,7-Dichloro-3-oxabicyclo[...]-2,4-dione -Cl (dichloro) C6H4Cl2O3 195.00 Enhanced electrophilicity; potential agrochemical applications
1-Bromo-3-oxabicyclo[...]-2,4-dione -Br (bromo) C6H5BrO3 205.01 Reactivity in substitution reactions; halogenated intermediates
3-Oxabicyclo[...]-2,4-dione (unsubstituted) None C6H6O3 126.11 Base structure; building block for complex syntheses

Key Observations :

  • Fluorinated Chains : The tridecafluorohexyl group confers extreme hydrophobicity and chemical inertness compared to shorter chains (e.g., trifluoromethyl) .
  • Halogen Substitutions : Chloro and bromo derivatives enhance electrophilicity, enabling nucleophilic substitutions .
  • Aza Derivatives : Replacement of oxygen with nitrogen (e.g., 3-azabicyclo analogs) alters electronic properties, as seen in antipsychotic drug candidates .

Physical and Chemical Properties

  • Solubility : Fluorinated derivatives exhibit low polarity. The trifluoromethyl analog (logP ~1.5) is less hydrophobic than the tridecafluorohexyl variant (logP ~5–6 estimated).
  • Thermal Stability : Fluorinated chains increase thermal resistance, with trifluoromethyl derivatives stable up to 150°C , while tridecafluorohexyl groups may extend this further.
  • Reactivity : The unsubstituted dione undergoes ring-opening reactions, while halogenated analogs participate in cross-couplings (e.g., Suzuki reactions for bromo derivatives) .

Commercial Availability and Pricing

  • Trifluoromethyl Derivative : Available from suppliers like Aaron Chemicals LLC ($372–$1,519 for 50 mg–1 g) .
  • Unsubstituted Dione : Sold by CymitQuimica at €26–80 per 250 mg–5 g .

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